L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

Beschreibung

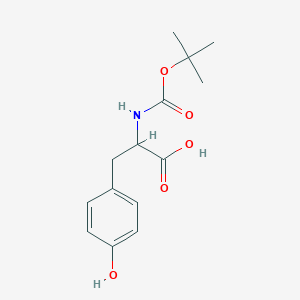

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317235 | |

| Record name | BOC-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | BOC-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BOC-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Boc Tyr Oh and Its Derivatives

Direct Synthesis and Optimization of Boc-Tyr-OH

The direct synthesis of Boc-Tyr-OH typically involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base ontosight.ai. This method is favored for its simplicity and ability to avoid intermediate isolation, which is advantageous for larger-scale production .

One-Pot Reaction Strategies for N-Protection of L-Tyrosine

One-pot reaction strategies offer a streamlined approach to the N-protection of L-tyrosine, integrating multiple steps into a single reaction vessel.

The N-protection of L-tyrosine using (Boc)₂O is commonly conducted in aqueous or aqueous/organic solvent systems organic-chemistry.org. The reaction involves the amino group of L-tyrosine reacting with (Boc)₂O in the presence of a base . Mixed solvent systems, such as water/dioxane (1:1 v/v), are frequently employed . Other systems utilize methanol (B129727) or mixtures of dioxane and water chemicalbook.comrsc.orgrsc.org. The use of (Boc)₂O is considered less hazardous compared to older Boc protection reagents google.com.

The choice of base and reaction temperature significantly influences the efficiency of the N-protection reaction. Weak bases such as sodium bicarbonate (NaHCO₃) are commonly used . Other inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) can also be employed, provided the amino acids are solubilized in the system rsc.orgsigmaaldrich.com. Stronger bases like NaOH or KOH can be used to adjust the reaction mixture to strong basicity (pH >= 12) in some methods google.com.

Studies have investigated the effect of different bases on similar protection reactions. For instance, in the synthesis of Z-Gly-OBzl, K₂CO₃ and KOH showed higher yields compared to NaHCO₃ and NaOH oup.com. While this specific data is not for Boc-Tyr-OH, it illustrates the impact of base selection.

Reaction temperatures for Boc protection using (Boc)₂O typically range from 0°C to room temperature rsc.org. Some procedures specify stirring overnight at room temperature after an initial cooling period rsc.org. Controlling the temperature is important; for example, acidification during workup is recommended at 0-5°C orgsyn.org.

The efficiency of the reaction can be influenced by maintaining a specific pH range, such as pH 8-10 when using NaOH or Na₂CO₃ . Some methods emphasize maintaining a consistent pH, around 9, throughout the addition of (Boc)₂O google.com.

Data on the influence of different bases on the yield of Boc-Tyr-OH synthesis using (Boc)₂O in aqueous/organic systems:

| Base | Solvent System | Temperature (°C) | Approximate Yield (%) | Source |

| NaHCO₃ | Water/Dioxane | 0 to RT | Not specified (One-pot, avoids isolation) | |

| K₂CO₃ | H₂O/Dioxane | 0 to RT | 94 | rsc.org |

| NaOH | Water/Dioxane | RT | Not specified (One-pot, avoids isolation) | rsc.org |

| NaOH/K₂CO₃ | Aqueous solution | Controlled | >90 | google.com |

Note: Yields can vary depending on specific reaction conditions and workup procedures.

Industrial scale production of Boc-Tyr-OH faces challenges related to yield, purity, cost, and environmental impact. One-pot strategies using (Boc)₂O are generally more amenable to large-scale production due to simplified procedures and avoidance of intermediate isolation .

Challenges in large-scale peptide synthesis, which utilizes protected amino acids like Boc-Tyr-OH, include managing large volumes of solvents, ensuring efficient mixing and heat transfer, and handling solid materials nih.gov. The generation of by-products, such as Boc-Tyr(Boc)-OH from overprotection, can occur and requires strategies for minimization, such as controlled addition of (Boc)₂O . Purification on a large scale can also be challenging acs.org.

Mitigation strategies for industrial scale production include optimizing reaction conditions to maximize yield and purity, developing efficient extraction and crystallization procedures, and minimizing waste generation google.com. The use of environmentally friendly solvents and reagents is also a growing focus acs.org. Techniques like continuous flow synthesis and reactive extrusion are being explored to improve efficiency and scalability nih.gov. A method for industrially producing Boc-L-tyrosine with high yield (>90%) and high purity (>99%) using (Boc)₂O in a one-pot reaction under controlled alkaline conditions has been reported google.com.

Influence of Base (e.g., NaHCO₃, NaOH, K₂CO₃) and Temperature on Reaction Efficiency

Comparative Analysis of Boc-Tyr-OH Synthesis Routes

Different reagents can be used for the N-protection of amino acids with the Boc group. Comparing these methods is important for selecting the most suitable approach based on factors like safety, yield, and purity.

Historically, Boc-N₃ (tert-butyl azidoformate) was widely used for Boc protection orgsyn.org. However, Boc-N₃ is known to be hazardous and potentially explosive, particularly during distillation google.comsigmaaldrich.com. It also produces toxic hydrazoic acid (HN₃) as a byproduct google.com. Reaction temperatures with Boc-N₃ can sometimes require heating to 50-60°C sigmaaldrich.com.

Boc-Cl (tert-butyl chloroformate) is another alternative. However, the Boc-Cl method often requires harsh conditions, such as low temperatures (below 0°C) google.com. Boc-Cl is also prone to decomposition, which can lead to excessive reagent consumption and the formation of impurities, making purification difficult google.com.

In contrast, the method using (Boc)₂O is generally considered safer and easier to handle google.comsigmaaldrich.com. It can often be carried out at room temperature or slightly above rsc.orgorgsyn.org. The byproducts from (Boc)₂O reactions, such as tert-butyl alcohol and carbon dioxide, are generally less problematic than those from Boc-N₃ or Boc-Cl jk-sci.com.

| Method | Reagent | Typical Conditions | Safety Concerns | Byproducts | Purity/Yield Considerations |

| (Boc)₂O | (Boc)₂O | Aqueous/Organic, Base, RT-low T | Generally safe | t-BuOH, CO₂ | High yields and purity achievable google.com |

| Boc-N₃ | Boc-N₃ | Organic Solvent, Base, RT-elevated T | Explosive, Toxic HN₃ | HN₃, t-BuOH, CO₂ | Can require higher temperatures sigmaaldrich.com |

| Boc-Cl | Boc-Cl | Aqueous/Organic, Base, Low T | Decomposition prone | HCl, t-BuOH, CO₂ | Harsh conditions, impurity formation google.com |

The use of (Boc)₂O in aqueous or aqueous-organic systems with appropriate bases is widely adopted for its balance of reactivity, safety, and efficiency in synthesizing Boc-Tyr-OH organic-chemistry.orggoogle.com.

Synthesis of O-Protected Boc-Tyrosine Derivatives

To facilitate certain synthetic strategies, particularly in peptide synthesis, the phenolic hydroxyl group of tyrosine often requires temporary protection. This leads to the synthesis of O-protected Boc-tyrosine derivatives. The choice of the protecting group for the phenolic hydroxyl is crucial as it dictates the deprotection conditions and can influence the properties of the protected amino acid.

Boc-Tyr(tBu)-OH Synthesis and Applications

Boc-Tyr(tBu)-OH (N-tert-Butoxycarbonyl-O-tert-butyl-L-tyrosine) is a commonly used derivative where the phenolic hydroxyl group is protected by a tert-butyl (tBu) ether group. cymitquimica.com

The tert-butyl group is frequently employed for protecting the phenolic hydroxyl group of tyrosine in Boc-based peptide synthesis. This protection is typically achieved by reacting Boc-Tyr-OH with isobutylene (B52900) or tert-butyl alcohol under acidic conditions, such as in the presence of sulfuric acid or phosphoric acid. Alternatively, methods involving sodium hydride in dimethylformamide followed by reaction with 3-bromocyclohexene (B24779) have been explored for the synthesis of related O-protected tyrosine derivatives, which can then be further modified. nih.gov

The introduction of the tert-butyl group to the phenolic hydroxyl of tyrosine in Boc-Tyr(tBu)-OH enhances the compound's lipophilicity. cymitquimica.com This increased lipophilicity can be advantageous in certain synthetic procedures and for modulating the properties of peptides incorporating this residue. Furthermore, the tert-butyl group provides stability to the phenolic hydroxyl under various reaction conditions encountered in peptide synthesis. Boc-Tyr(tBu)-OH is stable to the mild acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) bzchemicals.com, allowing for orthogonal protection strategies where the Boc group is removed selectively while the tBu group remains intact. The tBu group is typically cleaved under strongly acidic conditions, such as treatment with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. bzchemicals.com

Boc-Tyr(Bzl)-OH Synthesis and Its Limitations in Peptide Synthesis

Boc-Tyr(Bzl)-OH (N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine) is another derivative where the phenolic hydroxyl is protected by a benzyl (B1604629) (Bzl) ether group. Benzyl bromide is commonly used in organic synthesis for introducing the benzyl protecting group. nih.govuni.lunih.govfishersci.co.uk The synthesis of Boc-Tyr(Bzl)-OH can involve the reaction of Boc-Tyr-OH with benzyl bromide in the presence of a base. rsc.org

A significant limitation associated with the use of Boc-Tyr(Bzl)-OH in peptide synthesis, particularly under Boc chemistry protocols which involve repeated acidic deprotections, is the potential for benzyl group migration. peptide.com Under acidic conditions, a small proportion of the benzyl protecting group can migrate from the phenolic oxygen atom to the aromatic ring of the tyrosine residue. peptide.com This intramolecular rearrangement leads to the formation of undesired side products, complicating purification and potentially reducing the yield of the desired peptide. peptide.com Due to this concern, Boc-Tyr(Bzl)-OH is sometimes replaced by other tyrosine derivatives, especially when synthesizing longer peptides where the cumulative effect of migration under repeated acidic treatments becomes more pronounced. peptide.com While the benzyl group is more stable to TFA than the Boc group, it can still undergo partial cleavage under these conditions. bzchemicals.compeptide.com Stronger acids like HF or TFMSA are typically required for complete removal of the benzyl group. peptide.com

Boc-Tyr(Me)-OH Synthesis and Uses

Boc-Tyr(Me)-OH (N-tert-Butoxycarbonyl-O-methyl-L-tyrosine) features a methyl ether protecting group on the phenolic hydroxyl of tyrosine. Methyl iodide is a common reagent used for introducing methyl groups. nih.govnih.govwikipedia.orgfishersci.com The synthesis of Boc-Tyr(Me)-OH typically involves the methylation of the phenolic hydroxyl of Boc-Tyr-OH using a methylating agent like methyl iodide in the presence of a base.

Boc-Tyr(Me)-OH serves as an amino acid building block in peptide synthesis. chemicalbook.comchemicalbook.in It is used to incorporate O-methyltyrosine, which is a structural component found in various potent vasopressin and oxytocin (B344502) antagonists. chemicalbook.comchemicalbook.inpeptide.com The incorporation of O-methyltyrosine can influence the biological activity and properties of peptides. Boc-Tyr(Me)-OH is also utilized in the production of other bioactive molecules and in research related to neuroscience and analytical chemistry. chemimpex.com

| Compound Name | PubChem CID |

| Tyrosine | 6057 nih.govmetabolomicsworkbench.orgguidetopharmacology.org |

| Boc-Tyr-OH | 117439 coreyorganics.comcenmed.com |

| Boc-Tyr(tBu)-OH | 7017901 cenmed.comuni.lunih.gov |

| Boc-Tyr(Bzl)-OH | 2130-96-3 peptide.com |

| Boc-Tyr(Me)-OH | 53267-93-9 chemicalbook.comchemicalbook.inpeptide.com |

| Boc anhydride | 84121 nih.gov |

| tert-Butyl alcohol | 6386 nih.govfishersci.caebi.ac.ukwikipedia.orgmedchemexpress.com |

| Benzyl bromide | 7498 nih.govuni.lunih.govfishersci.co.uk |

| Methyl iodide | 6328 nih.govnih.govwikipedia.orgfishersci.com |

| Boc-Tyr(Boc)-OH | 7010630 nih.govnih.gov |

| D-Tyrosine | 71098 wikipedia.org |

| Diiodomethane | 6346 |

| Boc-D-Tyr(tBu)-OH | 40418720 advancedchemtech.com |

| Fmoc-D-Tyr(tBu)-OH | 12968135 |

Boc-Tyr-OH (N-tert-Butoxycarbonyl-L-tyrosine) is a protected form of the amino acid tyrosine, widely employed as a fundamental building block in peptide synthesis and broader organic chemistry applications. The tert-butoxycarbonyl (Boc) group serves a critical role by protecting the α-amino group of tyrosine, thereby allowing for selective chemical reactions to be performed elsewhere on the molecule. Tyrosine itself is a non-essential amino acid derived from phenylalanine in animals and is a metabolic precursor to vital substances such as epinephrine (B1671497) and thyroid hormones. nih.gov

Synthesis of O-Protected Boc-Tyrosine Derivatives

In many synthetic strategies, particularly within the realm of peptide synthesis, temporary protection of the phenolic hydroxyl group of tyrosine is necessary. This leads to the generation of O-protected Boc-tyrosine derivatives. The specific protecting group selected for the phenolic hydroxyl moiety is a pivotal decision, as it dictates the conditions required for its removal and can significantly influence the physicochemical properties of the protected amino acid.

Boc-Tyr(tBu)-OH Synthesis and Applications

Boc-Tyr(tBu)-OH (N-tert-Butoxycarbonyl-O-tert-butyl-L-tyrosine) represents a frequently utilized derivative wherein the phenolic hydroxyl group is protected by a tert-butyl (tBu) ether group. cymitquimica.com

The tert-butyl group is a common choice for protecting the phenolic hydroxyl group of tyrosine within the framework of Boc-based peptide synthesis. This protection is typically accomplished through the reaction of Boc-Tyr-OH with either isobutylene or tert-butyl alcohol under acidic conditions, such as in the presence of sulfuric acid or phosphoric acid. Alternative synthetic routes, including the treatment of Boc-Tyr-OH with sodium hydride in dimethylformamide followed by reaction with 3-bromocyclohexene, have been explored for the synthesis of related O-protected tyrosine derivatives that can subsequently undergo further modification. nih.gov

The incorporation of the tert-butyl group onto the phenolic hydroxyl of tyrosine in Boc-Tyr(tBu)-OH results in an increase in the compound's lipophilicity. cymitquimica.com This enhanced lipophilicity can be beneficial in certain synthetic procedures and for tailoring the properties of peptides that incorporate this modified residue. Moreover, the tert-butyl group imparts stability to the phenolic hydroxyl under various reaction conditions encountered during peptide synthesis. Boc-Tyr(tBu)-OH exhibits stability towards the mild acidic conditions typically employed for Boc deprotection (e.g., using trifluoroacetic acid) bzchemicals.com, thereby facilitating orthogonal protection strategies where the Boc group can be selectively removed while the tBu group remains intact. The tBu group is generally cleaved under strongly acidic conditions, such as treatment with trifluoroacetic acid (TFA) during the final step of cleaving the peptide from the solid support. bzchemicals.com

Strategies for Phenolic Hydroxyl Protection

Boc-Tyr(Bzl)-OH Synthesis and Its Limitations in Peptide Synthesis

Boc-Tyr(Bzl)-OH (N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine) is another derivative characterized by a benzyl (Bzl) ether protecting group on the phenolic hydroxyl. Benzyl bromide is a widely used reagent for the introduction of the benzyl protecting group in organic synthesis. nih.govuni.lunih.govfishersci.co.uk The synthesis of Boc-Tyr(Bzl)-OH can be achieved by reacting Boc-Tyr-OH with benzyl bromide in the presence of a suitable base. rsc.org

A notable limitation associated with the use of Boc-Tyr(Bzl)-OH in peptide synthesis, particularly within Boc chemistry protocols that involve repetitive acidic deprotection steps, is the susceptibility to benzyl group migration. peptide.com Under acidic conditions, a minor but significant proportion of the benzyl protecting group can undergo an intramolecular rearrangement, migrating from the phenolic oxygen atom to the aromatic ring of the tyrosine residue. peptide.com This migration leads to the formation of undesirable side products, which can complicate purification processes and potentially diminish the yield of the target peptide. peptide.com Consequently, Boc-Tyr(Bzl)-OH is sometimes substituted with alternative tyrosine derivatives, particularly when synthesizing longer peptides where the cumulative effect of this migration under repeated acidic treatments becomes more pronounced. peptide.com Although the benzyl group is more resistant to TFA-mediated cleavage compared to the Boc group, it can still undergo partial removal under these conditions. bzchemicals.compeptide.com Complete cleavage of the benzyl group typically necessitates treatment with stronger acids, such as HF or TFMSA. peptide.com

Boc-Tyr(Me)-OH Synthesis and Uses

Boc-Tyr(Me)-OH (N-tert-Butoxycarbonyl-O-methyl-L-tyrosine) is a derivative featuring a methyl ether protecting group on the phenolic hydroxyl of tyrosine. Methyl iodide is a common reagent employed for the introduction of methyl groups. nih.govnih.govwikipedia.orgfishersci.com The synthesis of Boc-Tyr(Me)-OH generally involves the methylation of the phenolic hydroxyl group of Boc-Tyr-OH using a methylating agent such as methyl iodide in the presence of a base.

Boc-Tyr(Chx)-OH Synthesis via Hydrogenation of Cyclohexenyl Derivatives

The synthesis of Boc-Tyr(Chx)-OH (N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine), where Chx represents a cyclohexyl group, can be achieved through the hydrogenation of a cyclohex-2-enyl intermediate. An efficient synthesis involves treating Boc-Tyr-OH with sodium hydride in dimethylformamide, followed by reaction with 3-bromocyclohexene to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine nih.govjst.go.jp. Subsequent hydrogenation of this cyclohex-2-enyl derivative over PtO₂ affords Boc-Tyr(Chx)-OH in high yield nih.govjst.go.jpresearchgate.netsigmaaldrich.com. This method is considered convenient for practical use and facilitates the broader application of the cyclohexyl group for tyrosine hydroxyl protection nih.govjst.go.jp. The O-cyclohexyl group demonstrates stability under various acidic and basic conditions, including TFA and piperidine, and is not removed by catalytic hydrogenation rsc.org. It can be removed with trifluoromethanesulfonic acid-thioanisole in TFA rsc.org.

Synthesis of Phosphorylated Tyrosine Derivatives (e.g., Boc-Tyr(PO₃Me₂)‑OH)

The synthesis of phosphorylated tyrosine derivatives, such as Boc-Tyr(PO₃Me₂)-OH (Boc-O-dimethylphospho-L-tyrosine), is crucial for incorporating phosphotyrosine residues into peptides to study phosphorylation-dependent signaling pathways. Boc-Tyr(PO₃Me₂)-OH is utilized as a key building block in the synthesis of phosphotyrosine-containing peptides chemimpex.com. These peptides are vital for investigating protein interactions and signaling cascades chemimpex.com. Boc-O-dimethylphospho-L-tyrosine is typically a yellow, viscous paste oil with a purity of ≥ 98% (HPLC) chemimpex.com. Its molecular formula is C₁₆H₂₄NO₈P, and its molecular weight is 389.2 g/mol chemimpex.com. The use of Boc-Tyr(PO₃Me₂)-OH in Boc solution or solid-phase peptide synthesis allows for the preparation of phosphotyrosine-containing peptides in high yields nih.gov.

Synthesis of Sulfated Tyrosine Derivatives (e.g., Boc-Tyr(SO₃Na)-ONa)

Sulfated tyrosine derivatives, such as Boc-Tyr(SO₃Na)-ONa, are important for synthesizing peptides containing sulfotyrosine, a post-translational modification found in many biologically active peptides. The synthesis of Boc-Tyr(SO₃Na)-ONa can be achieved by reacting Boc-Tyr-OH with chlorosulfonic acid in the presence of pyridine (B92270) thieme-connect.de. This approach utilizes appropriate tyrosine O-sulfate derivatives for chain elongation steps in peptide synthesis thieme-connect.de. While the Boc strategy is generally not compatible with the direct incorporation of sulfotyrosine due to the acid lability of the sulfate (B86663) group during Boc deprotection, alternative strategies or careful deprotection conditions are employed google.com. For instance, Fmoc-based synthesis using Fmoc-Tyr(SO₃Na)-OH as a building block on a 2-chlorotrityl resin followed by cleavage with cold aqueous TFA has been reported for synthesizing sulfated peptides sci-hub.se.

Synthesis of Other O-Protected Boc-Tyrosine Derivatives (e.g., Boc-Tyr(2-Br-Z)-OH, Boc-Tyr(Boc)-OH)

A variety of other O-protected Boc-tyrosine derivatives have been synthesized to provide different options for orthogonal protection and deprotection strategies in peptide synthesis.

Boc-Tyr(2-Br-Z)-OH: This derivative features a 2-bromobenzyloxycarbonyl (2-Br-Z) group protecting the tyrosine hydroxyl. Boc-Tyr(2-Br-Z)-OH is utilized in Boc solid-phase peptide synthesis peptide.com. The 2-Br-Z group is stable to the acidic conditions used for Boc removal, allowing for selective deprotection of the Nα-amine during peptide chain elongation peptide.com. It is described as a specialized amino acid derivative valuable in peptide synthesis and drug development, with the bromine atom and Boc group enabling selective reactions chemimpex.com. Boc-L-Tyr(2-Br-Z)-OH has a molecular weight of 494.33 g/mol and a molecular formula of C₂₂H₂₄BrNO₇ scbt.com.

Boc-Tyr(Boc)-OH: In this derivative, the tyrosine hydroxyl group is protected with a second Boc group. Boc-Tyr(Boc)-OH is an amino acid derivative that can be used for compound synthesis medchemexpress.comglpbio.commedchemexpress.com. It can be formed as a side product during the synthesis of Boc-Tyr-OH nih.govjst.go.jp.

Stability and Selective Deprotection

The choice of O-protecting group on the tyrosine residue is critical for successful peptide synthesis, particularly when synthesizing complex peptides requiring selective deprotection of different functional groups. The stability of these protecting groups under various conditions (acidic, basic, hydrogenolytic) dictates the deprotection strategy.

The Boc group on the Nα-amine is typically removed using strong acid, such as trifluoroacetic acid (TFA). Therefore, O-protecting groups for tyrosine must be stable to these acidic conditions if they are intended to remain on the tyrosine side chain during chain elongation. The 2-Br-Z group is known to be stable to the repeated acidic treatment required for Boc removal peptide.com. Similarly, the cyclohexyl (Chx) group is highly stable to TFA rsc.org.

Orthogonal deprotection strategies rely on the ability to selectively remove one protecting group without affecting others. For example, the allyl group in Boc-Tyr(All)-OH can be removed under palladium-catalyzed conditions, which are typically orthogonal to Boc deprotection by acid and benzyl ester deprotection by hydrogenation. The Chx group, while stable to acid and catalytic hydrogenation, can be removed using stronger acidic conditions like trifluoromethanesulfonic acid-thioanisole in TFA rsc.org. The stability and selective removal of various protecting groups are extensively studied to optimize peptide synthesis protocols.

Synthesis of Boc-Tyr-OMe and Related Esters

Boc-Tyr-OMe (N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester) is a protected tyrosine derivative where the carboxylic acid group is esterified with methanol. This compound is widely used in peptide synthesis as a building block fengchengroup.comchemicalbook.com. It contains a Boc group protecting the amine and a methyl ester protecting the carboxylic acid . This protection scheme enhances its stability during peptide coupling reactions .

The synthesis of Boc-Tyr-OMe typically involves the esterification of L-tyrosine with methanol under acidic conditions, followed by Boc protection of the amine group fengchengroup.com. One method involves treating L-tyrosine with thionyl chloride in methanol to form the methyl ester hydrochloride, followed by reaction with di-tert-butyl dicarbonate under basic conditions (e.g., using aqueous NaOH or Na₂CO₃) to introduce the Boc group chemicalbook.com. The reaction is usually carried out at room temperature . Boc-Tyr-OMe is generally a white to off-white powder fengchengroup.com. It is slightly soluble in water and soluble in organic solvents like methanol and ethanol (B145695) fengchengroup.com. Its melting point is reported to be in the range of 89-92°C or 100-104°C fengchengroup.comchemicalbook.com.

Methyl Esterification of the Carboxyl Group

Methyl esterification of the carboxyl group of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH) is a crucial transformation in peptide synthesis and organic chemistry, yielding Boc-L-tyrosine methyl ester (Boc-Tyr-OMe). This reaction involves the conversion of the carboxylic acid functionality (-COOH) into a methyl ester (-COOCH₃).

Acid-Catalyzed Methods (e.g., H₂SO₄, HCl, SOCl₂)

Acid-catalyzed esterification, often referred to as Fischer esterification when starting from the free amino acid, is a common and effective method for synthesizing methyl esters. For Boc-Tyr-OH, this typically involves reacting the compound with methanol in the presence of a strong acid catalyst. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and thionyl chloride (SOCl₂).

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This makes the carbon more susceptible to attack by the nucleophilic oxygen of methanol. Subsequent proton transfers and elimination of water lead to the formation of the methyl ester. masterorganicchemistry.com

While the direct esterification of L-tyrosine followed by Boc protection is one route to Boc-Tyr-OMe fengchengroup.com, the esterification of pre-protected Boc-Tyr-OH is also a significant approach . Acid catalysts like H₂SO₄ or HCl are employed for the methyl esterification of the carboxyl group of Boc-Tyr-OH in methanol. Thionyl chloride (SOCl₂) in methanol is also a known reagent for the esterification of amino acids. mdpi.comchemicalbook.com

Optimization of Reaction Conditions and Purification

Optimization of reaction conditions is essential to achieve high yields and purity of Boc-Tyr-OMe. For the acid-catalyzed methyl esterification of Boc-Tyr-OH, factors such as the concentration of the acid catalyst, reaction temperature, and reaction time play critical roles.

One reported optimization for the esterification using H₂SO₄ involves using 1-2% (v/v) H₂SO₄ in methanol. The reaction is typically carried out under reflux conditions for several hours, for instance, 6-8 hours. Under these optimized conditions, yields of 80-90% for Boc-Tyr-OMe have been reported.

Purification of Boc-Tyr-OMe after acid-catalyzed esterification typically involves neutralizing the acidic reaction mixture with a base, such as aqueous sodium bicarbonate (NaHCO₃). Following neutralization, the product can be extracted into an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to obtain the crude product. Further purification can be achieved through techniques such as column chromatography, often using silica (B1680970) gel with appropriate solvent systems (e.g., chloroform (B151607)/methanol mixtures) chemicalbook.com.

Emerging methodologies, such as microwave-assisted esterification using solid acid catalysts like Amberlyst-15 resin in methanol, offer alternative approaches for the synthesis of Boc-Tyr-OMe with potentially shorter reaction times and good conversion rates. For example, an 88% conversion was achieved in 30 minutes at 80°C using this method.

While detailed data tables specifically comparing yields and reaction times for different acid catalysts (H₂SO₄, HCl, SOCl₂) under varied conditions for the methyl esterification of Boc-Tyr-OH were not extensively available in the search results, the general principles of acid-catalyzed esterification and the reported optimized conditions using H₂SO₄ provide a foundational understanding.

Advanced Methodologies in Peptide and Peptidomimetic Synthesis Utilizing Boc Tyr Oh

Boc Solid-Phase Peptide Synthesis (SPPS) Applications

Boc SPPS is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid support peptide.com. Boc-Tyr-OH is a standard building block in this methodology alfa-chemistry.com.

Integration of Boc-Tyr-OH as a Building Block for Tyrosine Residues

Boc-Tyr-OH is integrated into the peptide chain during Boc SPPS through repetitive cycles of deprotection and coupling. The Boc group on the alpha-amino nitrogen is selectively removed in each cycle to allow the coupling of the next amino acid. Boc-Tyr-OH, with its protected alpha-amine, is coupled to the free amino terminus of the resin-bound peptide chain alfa-chemistry.com. While unprotected tyrosine (Boc-Tyr-OH) can be used in short peptides, the tyrosine side chain is typically protected in most peptide synthesis applications to prevent acylation during coupling reactions and modification by cationic species released during deprotection and cleavage steps peptide.com. Common side-chain protecting groups for tyrosine in Boc SPPS include the benzyl (B1604629) (Bzl) ether or more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether or 2-bromobenzylcarbonate (2-BrZ) peptide.compeptide.com. Boc-Tyr(tBu)-OH, where the tyrosine hydroxyl is protected by a tert-butyl group, is also used and is compatible with Boc SPPS mdpi.com.

Cleavage and Deprotection Protocols in Boc SPPS

In Boc SPPS, the temporary Boc group on the N-terminus is removed in each cycle, while the peptide is cleaved from the resin and permanent side-chain protecting groups are removed in a final step peptide.com.

The selective removal of the Boc group from the alpha-amino nitrogen is a critical step in each cycle of Boc SPPS. This is typically achieved using strong acids. Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection, often employed as a solution in dichloromethane (B109758) (DCM) at concentrations typically ranging from 50% to 100% google.comgoogle.com. Another typical deprotection agent is 4 M HCl in anhydrous dioxane researchgate.netresearchgate.net. This protocol has been shown to provide superior selectivity for deprotecting N-alpha-Boc groups in the presence of tert-butyl esters and ethers, although not phenolic tert-butyl ethers researchgate.net. Studies have compared TFA/DCM and HCl/dioxane, finding that both can be effective for Boc deprotection researchgate.net. For instance, 50% TFA/DCM for 5 minutes is a typical treatment, although longer times may be needed for complete deprotection in some cases researchgate.net. Similarly, 4 M HCl/dioxane follows a similar pattern researchgate.net.

In Boc SPPS, the side-chain protecting groups, typically benzyl-based or other acid-labile groups, are designed to be stable to the repetitive acidic conditions used for Boc removal but are cleaved during the final, harsher cleavage step that releases the peptide from the resin iris-biotech.depeptide.com. However, some side-chain protecting groups can exhibit partial lability under the conditions for Boc removal. For example, the benzyl protecting group on tyrosine (in Boc-Tyr(Bzl)-OH) may undergo partial migration from the oxygen atom to the aromatic ring under repeated acidic conditions, particularly in the synthesis of longer peptides peptide.com. This potential side reaction sometimes leads to the use of alternative tyrosine derivatives with more acid-stable side-chain protection in Boc SPPS peptide.compeptide.com. The tert-butyl carbonium ion generated during Boc deprotection can also react with sensitive amino acid side chains like tyrosine and tryptophan if scavengers are not included in the deprotection mixture peptide.com. Scavengers are used to suppress these side reactions google.com. The final cleavage and removal of side-chain protecting groups in Boc SPPS typically requires very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.comnih.gov. These strong acids efficiently remove common protecting groups via an SN1 mechanism, which generates carbocations that necessitate the use of scavengers to prevent side reactions with nucleophilic side chains nih.gov.

Selective Boc Group Removal (e.g., HCl/dioxane, TFA)

Solution-Phase Peptide Synthesis Incorporating Boc-Tyr-OH

Boc-Tyr-OH is also utilized in solution-phase peptide synthesis, a method where peptide chains are synthesized in a homogeneous solution rather than on a solid support rsc.org.

Coupling Reagents and Strategies (e.g., DCC/HOBt, HCTU, EDC/Cl-HOBt)

In solution-phase peptide synthesis using Boc-Tyr-OH, various coupling reagents and strategies are employed to form the amide bond between the carboxyl group of one amino acid (or peptide fragment) and the amino group of another. Dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a commonly used coupling system rsc.orggoogle.com. DCC activates the carboxyl group, and HOBt is added to minimize racemization and enhance reaction rates by forming an activated ester google.compeptide.com. While DCC is very useful in solution phase due to the insolubility of its urea (B33335) byproduct, which precipitates out, ethyl-(N',N'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is another popular choice, particularly for reactions in aqueous solutions, as both the reagent and its urea byproduct are water-soluble peptide.com. Coupling reagents like HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also effective for peptide bond formation in solution phase thaiscience.infocsic.es. These reagents facilitate the formation of the peptide bond by activating the carboxyl group of Boc-Tyr-OH for reaction with the amino group of the growing peptide chain or the next amino acid. The choice of coupling reagent and strategy can influence reaction efficiency, yield, and the extent of racemization google.compeptide.combachem.com.

Here is a table of coupling reagents mentioned:

| Coupling Reagent | Abbreviation | Common Use | Notes |

| Dicyclohexylcarbodiimide/1-hydroxybenzotriazole | DCC/HOBt | Solution phase peptide synthesis | Minimizes racemization, insoluble urea byproduct rsc.orggoogle.compeptide.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC/HCl | Solution phase peptide synthesis, especially in aqueous solutions | Water-soluble reagent and byproduct google.compeptide.combachem.com |

| O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU | Solid-phase and solution-phase peptide synthesis | Efficient coupling reagent thaiscience.infocsic.es |

| Diisopropylcarbodiimide/1-hydroxybenzotriazole | DIC/HOBt | Solid-phase and solution-phase peptide synthesis | More soluble urea byproduct than DCC peptide.comthaiscience.infobachem.com |

Purification Techniques for Solution-Phase Products

Purification is a critical step in solution-phase peptide synthesis to isolate the desired product from reagents, by-products, and unreacted starting materials. For peptides synthesized via conventional solution-phase methods, purification can be achieved by techniques such as column chromatography, often utilizing silica (B1680970) gel as the stationary phase and eluting with mixtures of solvents like chloroform (B151607) and methanol (B129727). uni.lu

Another approach to purification in solution-phase synthesis is the Group-Assisted Purification (GAP) strategy. This method aims to avoid traditional purification protocols such as chromatography and recrystallization, enabling the obtainment of pure products simply by washing crude mixtures with inexpensive petroleum solvents or co-solvents. uzh.ch Extraction techniques, for instance, using dichloromethane (DCM), can also be employed in the work-up of solution-phase reactions to remove impurities. uzh.ch Following saponification reactions, concentration under vacuum is a common technique to isolate the product. uni.lu Additionally, washing with dilute acidic solutions, such as hydrochloric acid, can be used to remove residual unreacted monomers and salts. nih.gov Concentration of the organic solvent under vacuum is frequently used to isolate the final solid product. nih.gov

Synthesis of Tyrosine-Containing Peptidomimetics

Boc-Tyr-OH and its derivatives play a significant role in the synthesis of tyrosine-containing peptidomimetics. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability and bioavailability. scbt.comucdavis.edu The design and synthesis of these molecules frequently involve replacing native amino acid residues with modified or unnatural amino acids, or incorporating non-peptide scaffolds. scbt.comucdavis.edu

Design Principles for Enhanced Stability and Bioactivity

The design of peptidomimetics incorporating tyrosine or its derivatives is guided by principles aimed at enhancing stability against enzymatic degradation and modulating interactions with target receptors to improve bioactivity. scbt.comchemimpex.comwikipedia.org Strategies include the incorporation of non-proteinogenic amino acids, which can alter the peptide's susceptibility to proteases. ucdavis.eduwikipedia.org Modifications to the peptide backbone or the introduction of constrained structures, such as cyclic systems, can restrict conformational flexibility, potentially leading to increased binding affinity and stability. scbt.comnih.gov For instance, constrained peptidomimetics are less exposed to proteolytic cleavage and may offer an entropy advantage in receptor binding compared to more flexible linear peptides. scbt.com The introduction of halogen atoms onto the tyrosine residue has been shown to modulate ligand-receptor interactions and can impact the binding affinity and proteolytic stability, although the effect on proteolytic resistance depends on the position and number of halogen atoms. wikipedia.org

Introduction of Pyrazinone Rings and Other Scaffolds

Various non-peptide scaffolds are incorporated into peptidomimetics to replace or rigidify parts of the peptide backbone. Pyrazinone rings are one such scaffold used in the design of tyrosine-containing peptidomimetics, particularly opioid mimetics. ontosight.aiamericanelements.comguidetopharmacology.org The synthesis of opioidmimetics containing 2',6'-dimethyl-L-tyrosine linked to a pyrazinone platform has been reported. americanelements.com Other scaffolds, such as the tetrahydroquinoline (THQ) scaffold and the Aba-Gly scaffold, have also been utilized in the synthesis of peptidomimetics incorporating unnatural tyrosine derivatives. guidetopharmacology.orgwikipedia.orgthegoodscentscompany.com The incorporation of these scaffolds can lead to novel compounds with altered binding affinity and functional bioactivity profiles. americanelements.comwikipedia.org

Incorporation of Unnatural Tyrosine Derivatives (e.g., 2',6'-dimethyl-L-tyrosine)

The incorporation of unnatural tyrosine derivatives is a key strategy in developing peptidomimetics with improved properties. 2',6'-dimethyl-L-tyrosine (Dmt) is a notable example that has been widely used in the development of synthetic opioid ligands. wikipedia.orgthegoodscentscompany.com Opioid peptides featuring Dmt at the N-terminus often exhibit superior potency at opioid receptor types. wikipedia.orgthegoodscentscompany.com The synthesis of Boc-2',6'-dimethyl-L-tyrosine, a protected form of Dmt, has been achieved through various methods, including a short, three-step synthesis utilizing a microwave-assisted Negishi coupling. wikipedia.orgthegoodscentscompany.com Other unnatural tyrosine derivatives, such as 2'-methyl-L-tyrosine (Mmt) and 2',6'-dimethyl-L-phenylalanine (Dmp), have also been explored and incorporated into peptide scaffolds to modulate biological activity.

Enzymatic Peptide Synthesis with Boc-Tyr-OH Derivatives

Enzymatic peptide synthesis offers an alternative or complementary approach to chemical synthesis, often providing advantages in terms of specificity and potentially milder reaction conditions. Boc-Tyr-OH derivatives can be utilized as substrates in enzymatic peptide synthesis reactions catalyzed by proteases.

Role of Solvent-Stable Proteases in Organic-Aqueous Two-Phase Systems

Solvent-stable proteases play a crucial role in enzymatic peptide synthesis, particularly in organic-aqueous two-phase systems. These systems are employed to overcome limitations associated with synthesis in purely aqueous or organic media, such as unfavorable reaction equilibria or substrate solubility issues. The use of an organic-aqueous biphasic system can help to shift the reaction equilibrium towards synthesis and improve product yield by, for example, extracting the product into the organic phase as it is formed. Solvent-tolerant proteases maintain their catalytic activity in the presence of organic solvents, which are necessary to dissolve hydrophobic substrates or products and influence the reaction equilibrium. Examples of solvent-stable proteases, such as WQ9-2 and PT121, have been successfully used in the synthesis of peptides containing tyrosine residues, including the synthesis of Boc-Tyr-Pro-Trp-Phe-NH2 from Boc-Tyr-Pro-OH in an organic-aqueous biphasic system. The choice of the organic solvent in these two-phase systems is important and can significantly affect the yield of the desired peptide product, depending on the partition coefficients of the substrates and products.

Impact of Reaction Conditions on Yield and Selectivity

The yield and selectivity of reactions involving Boc-Tyr-OH in peptide and peptidomimetic synthesis are significantly influenced by various reaction conditions. These include the choice of coupling reagents, solvent, temperature, reaction time, and the presence or absence of additives or catalysts. Control over these parameters is crucial to minimize side reactions, such as racemization of the chiral center, side-chain modifications (particularly at the phenolic hydroxyl group), and incomplete coupling.

Coupling Reagents and Strategies:

The selection of the coupling reagent is paramount in peptide synthesis. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), are commonly used. Uronium or phosphonium (B103445) salts, such as HATU or PyBOP, are also effective coupling agents that can influence reaction rates and reduce racemization. nih.gov The efficiency and potential for side reactions can vary considerably depending on the reagent system employed. For instance, some methods aim for rapid coupling to minimize the time available for deleterious side reactions. rsc.orgmdpi.com

Solvent Effects:

The solvent plays a critical role in dissolving reactants, facilitating interactions between molecules, and influencing reaction kinetics and equilibria. Common solvents in peptide synthesis include dimethylformamide (DMF), dichloromethane (DCM), and mixtures of organic solvents with water. nih.govmdpi.comrsc.orgresearchgate.net The polarity and protic or aprotic nature of the solvent can affect the solubility of Boc-Tyr-OH and other reactants, the activity of coupling reagents, and the rate of proton transfer steps. For example, studies have shown that the concentration of organic solvent in aqueous-organic biphasic systems can significantly impact reaction yields in enzymatic peptide synthesis involving Boc-Tyr-Pro-OH. researchgate.net DCM has been noted to provide high yields in certain coupling reactions due to its low solubility of water. mdpi.com

Temperature and Reaction Time:

Temperature and reaction time are interconnected parameters that influence reaction completion and the extent of side product formation. While higher temperatures can increase reaction rates, they can also increase the risk of racemization and degradation of protected amino acids and peptides. Reactions are often carried out at room temperature or cooled to 0°C to suppress unwanted side reactions. rsc.org Reaction times can range from minutes to several hours or overnight, depending on the reactivity of the coupling partners and the chosen conditions. rsc.orgmdpi.comrsc.orgrsc.org Optimizing these parameters is essential to achieve high yields and purity.

Additives and Catalysts:

Various additives and catalysts are used to enhance coupling efficiency, reduce racemization, or facilitate specific transformations. Additives like HOBt and HOAt are known to improve activation and decrease racemization. Catalysts, such as palladium complexes, are employed in specific reactions involving modified tyrosine residues, like cross-coupling reactions. nih.govrsc.orgnih.govscielo.br The concentration and nature of the catalyst or additive can significantly impact the reaction pathway and the resulting yield and selectivity. For example, in Negishi cross-coupling reactions for synthesizing modified tyrosine derivatives, increasing the catalyst loading (e.g., Pd₂(dba)₃ and SPhos) was shown to improve yields. nih.gov

Side-Chain Protection:

Illustrative Data:

Research findings often detail the impact of varying these conditions. For instance, studies on the synthesis of modified tyrosine derivatives via cross-coupling reactions highlight the effect of catalyst systems and solvents on yield. nih.govscielo.br Similarly, optimization studies for enzymatic peptide synthesis show how solvent concentration and enzyme choice affect coupling efficiency and yield. researchgate.net

| Parameter Change | Typical Impact on Yield (General) | Notes |

| Increase Coupling Reagent | Generally Increase | Up to an optimal amount; excess can lead to side reactions. |

| Change Solvent Polarity | Can Increase or Decrease | Depends on solubility and reaction mechanism; requires optimization. |

| Lower Temperature | Can Increase Purity, May Decrease Rate | Reduces side reactions (e.g., racemization); may require longer time. |

| Increase Reaction Time | Can Increase Conversion | Up to completion; prolonged time can increase side products. |

| Add Coupling Additive (e.g., HOBt) | Generally Increase Yield/Purity | Improves activation, suppresses racemization. |

| Change Catalyst Loading | Can Increase Yield | Up to an optimal amount; specific to catalyzed reactions. |

Another example from literature demonstrates the impact of catalyst and microwave irradiation on the yield of a Negishi coupling reaction used to synthesize a modified tyrosine derivative: nih.gov

| Catalyst System | Conditions | Product Yield |

| 2.5 mol % Pd₂(dba)₃, 5 mol % SPhos | Room Temperature, Overnight Stirring | 16% |

| 2.5 mol % Pd₂(dba)₃, 5 mol % SPhos | 110 °C, Microwave Irradiation (2 h) | 34% |

| 5 mol % Pd₂(dba)₃, 10 mol % SPhos | 110 °C, Microwave Irradiation (2 h) | 56% |

Research Applications in Medicinal Chemistry and Drug Discovery

Development of Peptide-Based Therapeutics

Peptide modality is an emerging area in drug discovery, with a growing number of peptide therapeutics being approved and entering clinical trials due to their efficacy in targeting specific biological processes rsc.orgmdpi.com. Boc-Tyr-OH is a key component in the synthesis of such peptides and peptidomimetics rsc.org.

Role in Angiotensin II Receptor Antagonists Synthesis

Boc-Tyr-OH is used in the synthesis of angiotensin II receptor antagonists . Angiotensin II is a peptide hormone involved in the renin-angiotensin-aldosterone system (RAAS) and acts as a powerful vasoconstrictor, increasing blood pressure wikipedia.org. Angiotensin II receptor antagonists are a class of drugs that block the action of angiotensin II, primarily by preventing its binding to the AT1 receptor wikipedia.org. This blockage leads to vasodilation and a decrease in blood pressure. The synthesis of these antagonists often involves incorporating modified amino acids, and Boc-Tyr-OH serves as a protected tyrosine residue for such synthetic routes . Angiotensin II itself is a peptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe wikipedia.org.

Application in Anti-Parkinson's Disease Research (DOPA-derived peptidomimetics)

Boc-Tyr-OH is utilized in the preparation of DOPA-derived peptidomimetics for research into Parkinson's disease (PD) . L-DOPA (3,4-dihydroxy-L-phenylalanine) is a precursor to dopamine (B1211576) and is used in the treatment of Parkinson's disease to replenish dopamine levels in the brain fishersci.ca. Peptidomimetics derived from DOPA, synthesized using building blocks like Boc-Tyr-OH, are being investigated for their therapeutic potential in PD models . Research indicates that DOPA-peptidomimetics derived from this compound can show higher antioxidant activity in PD models compared to L-DOPA .

Design of Opioid Mimetics and Ligands with Modified Tyrosine Residues

The tyrosine residue is essential for the interaction of opioid peptides with opioid receptors researchgate.net. Boc-Tyr-OH is employed in the design and synthesis of opioid mimetics and ligands that incorporate modified tyrosine residues nih.govresearchgate.net. These studies aim to develop compounds with altered receptor affinity, selectivity, and metabolic stability researchgate.netnih.gov.

Structure-Activity Relationship (SAR) studies are crucial in the development of opioid ligands, investigating how modifications to the chemical structure, such as alterations to the tyrosine residue, affect their binding affinity and activity at different opioid receptors nih.govresearchgate.netfishersci.com. Boc-Tyr-OH and derivatives like Boc-Dft-OH (2',6'-difluoro-L-tyrosine) and Boc-Dmt-OH (2',6'-dimethyl-L-tyrosine) are used as building blocks to synthesize peptide and pseudopeptide analogues for SAR investigations researchgate.netnih.gov. These studies compare the behavior of different tyrosine derivatives when inserted into opioid peptide sequences, revealing insights into the structural features that govern receptor interactions nih.gov.

Research involves synthesizing novel opioid ligands incorporating modified tyrosine residues, often using Boc-protected forms like Boc-Tyr-OH or Boc-Dmt-OH, to evaluate their profiles at the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) researchgate.netnih.gov. For instance, dimeric opioid analogues linked to a pyrazinone platform, containing Tyr or Dmt, have been synthesized to study their opioid receptor affinities researchgate.net. Studies have shown that substituting Tyr with Dmt can significantly enhance mu-opioid receptor affinity researchgate.net.

An example of a naturally occurring opioid peptide is Leu-enkephalin, which has the sequence Tyr-Gly-Gly-Phe-Leu and shows agonistic actions at both mu- and delta-opioid receptors, with a preference for the latter wikipedia.orgnih.gov. The tyrosine residue at the first position of enkephalins is considered analogous to the 3-hydroxyl group of morphine wikipedia.org.

Here is a table summarizing some illustrative binding affinity data from a SAR study involving Tyr and Dmt-containing opioid analogues:

| Compound Type | Tyrosine Derivative | Target Receptor | Ki (nM) | Relative Activity (vs. Tyr) |

| Dimeric Pyrazinone Analogue | Tyr | µ-opioid | 7.38 researchgate.net | 1x |

| Dimeric Pyrazinone Analogue | Dmt | µ-opioid | 0.021 researchgate.net | ~351x |

Structure-Activity Relationship Studies (SAR)

Synthesis of Bifunctional Peptides with Dual Receptor Activity

Boc-Tyr-OH can also be a component in the synthesis of bifunctional peptides designed to exhibit activity at two different receptors google.com. This approach aims to create therapeutics with potentially enhanced or broader pharmacological effects by simultaneously targeting multiple pathways. The ability of Boc-Tyr-OH to be incorporated into various peptide sequences makes it valuable for constructing these complex bifunctional molecules.

Incorporation into Peptide-based Vaccines

Boc-Tyr-OH serves as a key building block in the synthesis of peptides, including those designed for therapeutic proteins and vaccines. chemimpex.comchemimpex.com The protective Boc group facilitates selective reactions during peptide synthesis, contributing to enhanced yield and purity of the final peptide sequences. chemimpex.com Its derivatives, such as Boc-O-allyl-L-tyrosine and Boc-O-tert-butyl-L-tyrosine, are also utilized in peptide synthesis for therapeutic proteins and vaccines, further enhancing the efficiency of the process. chemimpex.comchemimpex.com The incorporation of tyrosine residues, protected initially as Boc-Tyr-OH or its derivatives, is particularly relevant in the development of peptide-based vaccines, including self-adjuvanting lipopeptide-based vaccine candidates. nih.gov

Combinatorial Chemistry and Library Synthesis

Boc-Tyr-OH is utilized in the creation of peptide libraries through combinatorial chemistry approaches. These libraries are valuable tools in biological and chemical research, enabling the screening of numerous peptide sequences to identify those with desired biological activities. creative-peptides.com

Utilization in Liquid-Phase Combinatorial Synthesis (LPCS)

While the search results highlight the use of Boc-Tyr-OH in peptide library synthesis, the detailed application specifically within Liquid-Phase Combinatorial Synthesis (LPCS) was not extensively described. However, its role as a protected amino acid building block in general peptide synthesis methodologies, including those that could be adapted for liquid-phase strategies, is well-established.

Creation of Diverse Molecular Entities for High-Throughput Screening

The incorporation of Boc-Tyr-OH into peptide libraries contributes to the creation of diverse molecular entities. These libraries are subsequently used in high-throughput screening (HTS) to rapidly identify potential drug candidates or ligands that interact with specific biological targets. The ability to introduce tyrosine, with its reactive phenolic hydroxyl group, adds to the chemical diversity of the synthesized libraries.

Bio-conjugation and Prodrug Design

Boc-Tyr-OH and its protected derivatives are valuable in bioconjugation strategies and the design of prodrugs aimed at improving the pharmacokinetic properties of therapeutic agents. chemimpex.comchemimpex.comchemimpex.comresearchgate.net

Strategies for Enhancing Drug Stability and Bioavailability

Tyrosine-based prodrugs, which can be synthesized using Boc-Tyr-OH derivatives, have demonstrated enhanced chemical stability compared to prodrugs derived from other amino acids like serine, particularly at physiological pH. nih.gov This increased stability is attributed to the structural features of tyrosine derivatives, which prevent degradation pathways such as β-elimination observed in some other amino acid esters. nih.gov The modification of drug candidates with Boc-Tyr-OH derivatives can thus be a strategy to enhance their stability and improve their bioavailability. chemimpex.comchemimpex.com

Creation of Targeted Therapeutic Agents

Boc-Tyr-OH derivatives are employed in the design and synthesis of novel therapeutic agents, including those targeting specific biological pathways or receptors. chemimpex.comchemimpex.comchemimpex.comchemimpex.com Their structural features allow for incorporation into peptides and other molecules intended for targeted delivery. For instance, research has shown that derivatives can be incorporated into peptide-based nanoparticles designed for targeted drug delivery, allowing for localized treatment and potentially reduced systemic toxicity. This highlights the role of Boc-Tyr-OH in creating targeted therapeutic agents with improved efficacy and minimized off-target effects.

Studies in Protein-Protein Interactions

Boc-Tyr-OH plays a significant role in the study of protein-protein interactions (PPIs), primarily as a building block in the synthesis of peptides and peptide derivatives that are used to investigate or target these interactions ontosight.aichemimpex.comfengchengroup.com. Tyrosine residues, due to their amphiphilic phenol (B47542) functionality, are often found in the active sites of enzymes and contribute to PPIs through both hydrophobic interactions via the aromatic ring and hydrogen bonding with binding partners via the hydroxyl group rsc.org. The ability to selectively incorporate protected tyrosine, such as Boc-Tyr-OH, into synthetic peptides allows researchers to create molecules that can mimic or interfere with natural protein interactions chemimpex.comfengchengroup.com.

Boc-L-tyrosine is particularly useful in synthesizing peptides that are used to study protein-protein interactions fengchengroup.com. Its unique characteristics facilitate the incorporation of tyrosine into peptides, which are crucial for various biological functions and therapeutic applications chemimpex.com. Researchers leverage Boc-L-tyrosine in the development of peptide-based drugs and in the study of protein interactions chemimpex.com.

Studies have utilized Boc-protected tyrosine derivatives to understand molecular interactions in protein systems. For instance, in studies involving the cyanobactin prenyltransferase PagF, the superposition of co-crystal structures of PagF with different ligands, including Boc-L-Tyr, revealed a nearly identical pose for the substrate tyrosine, regardless of the length or complexity of the peptide researchgate.net. This indicates that Boc-L-Tyr can effectively mimic the interaction of a tyrosine residue within a larger peptide chain with the protein's active site researchgate.net.

Furthermore, Boc-protected amino acids, including Boc-Tyr-OH, are used in the synthesis of libraries of compounds designed to target protein-protein interactions nih.gov. A solution-phase library synthesis protocol for generating libraries capable of targeting PPIs involves coupling aniline (B41778) dimers with Boc-protected amino acids nih.gov. Subsequent acid-mediated deprotection yields the final compounds nih.gov. This highlights the utility of Boc-Tyr-OH as a component in the creation of diverse molecular libraries for screening against various PPI targets.

The incorporation of Boc-protected tyrosine derivatives into peptides allows for controlled synthesis and subsequent modification, enabling researchers to probe the specific contributions of tyrosine residues to protein binding events. This is particularly relevant in the design of inhibitors or modulators that target specific biological pathways involving protein-protein recognition chemimpex.comchemimpex.com.

While specific quantitative data tables detailing the direct interaction parameters of Boc-Tyr-OH itself with proteins are limited in the search results, its primary role is as a protected precursor for incorporating tyrosine into peptides used in such studies. The research findings emphasize its utility in peptide synthesis for creating tools to investigate PPIs and in the development of libraries for screening purposes.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for assessing the purity of Boc-Tyr-OH and for isolating it from reaction mixtures. fishersci.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

HPLC is a widely used technique for evaluating the purity of Boc-Tyr-OH. guidetopharmacology.orgtcichemicals.com It provides a quantitative measure of the main product relative to impurities. Studies often report purity levels of Boc-Tyr-OH or its derivatives validated by HPLC, frequently exceeding 98%. tcichemicals.commedchemexpress.commedchemexpress.comvwr.com The method typically involves using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase gradient, often consisting of water and an organic solvent like acetonitrile, sometimes with acidic modifiers such as trifluoroacetic acid (TFA). The detection is commonly performed using UV-Vis spectroscopy, taking advantage of the chromophore present in the tyrosine moiety. acs.org

TLC is a simple and rapid technique commonly used to monitor the progress of reactions involving Boc-Tyr-OH, such as its synthesis or subsequent reactions in peptide coupling. fishersci.comnih.govrsc.orgrsc.org By observing the appearance or disappearance of spots corresponding to the starting material, product, and by-products on a TLC plate (typically silica (B1680970) gel) under UV light or after staining, chemists can determine when a reaction is complete or assess the complexity of a mixture. rsc.org Different solvent systems are employed depending on the polarity of the compounds involved to achieve adequate separation.

Column chromatography, particularly using silica gel as the stationary phase, is a standard method for purifying Boc-Tyr-OH after synthesis or chemical modification. fishersci.comcenmed.comrsc.orgchemicalbook.comarkat-usa.orggoogle.comresearchgate.netgoogle.comrsc.org This scaled-up chromatographic technique allows for the separation of larger quantities of the desired product from less polar or more polar impurities. The choice of eluent system is critical and is often optimized based on TLC results. Common eluent mixtures include combinations of hexane, ethyl acetate, dichloromethane (B109758), and methanol (B129727). rsc.org

Capillary Electrophoresis (CE) is a technique that can be applied to the analysis of amino acid derivatives, including tyrosine O-sulfate derivatives, which are related to tyrosine structures. acs.orgthieme-connect.deingentaconnect.com CE separates analytes based on their charge and size in an electric field within a narrow capillary. This method has been shown to be effective for resolving enantiomers of amino acids and their derivatives using chiral selectors like sulfated cyclodextrins, ensuring high optical purity. ingentaconnect.com While specific data for Boc-Tyr-OH purity by CE is less commonly cited than HPLC, the technique's capability for analyzing charged and polar species makes it potentially applicable, especially for modified forms or in complex mixtures.

Column Chromatography (e.g., silica gel) for Product Isolation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure of Boc-Tyr-OH, confirming its identity and verifying the success of synthetic steps. fishersci.comcenmed.comuni.lu

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for confirming the structure of Boc-Tyr-OH. fishersci.comnih.govcenmed.comgoogle.comguidechem.comnih.govglentham.com The characteristic signals in the NMR spectra correspond to the different types of protons and carbon atoms within the molecule, providing a unique fingerprint.

¹H NMR Spectroscopy:

¹H NMR spectra of Boc-Tyr-OH typically show signals corresponding to the tert-butyl group of the Boc protector, the alpha proton, the beta protons of the tyrosine side chain, and the aromatic protons of the phenol (B47542) ring. The chemical shifts and splitting patterns of these signals confirm the presence and connectivity of these functional groups. For example, a singlet around 1.4 ppm is characteristic of the nine protons of the Boc group. rsc.orgarkat-usa.orgbeilstein-journals.org A multiplet or a combination of doublets of doublets appears for the beta protons due to their diastereotopic nature. rsc.orgarkat-usa.orgbeilstein-journals.org The aromatic protons typically present as a characteristic AB system (two doublets) around 6.7-7.1 ppm, indicating the para-substitution pattern of the tyrosine phenyl ring. rsc.orgbeilstein-journals.orgrsc.org The alpha proton signal appears further downfield, often as a multiplet. rsc.orgbeilstein-journals.orgrsc.org

Here is an example of ¹H NMR data reported for Boc-L-Tyr-OH (in CD₃OD, 300 MHz): δ/ppm: 7.03 (d, J= 8.4 Hz, 2H), 6.70 (d, J= 8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J= 13.8, 5.2 Hz, 1H), 2.81 (dd, J= 13.8, 5.2 Hz, 1H), 1.39 (s, 9H). rsc.org

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of Boc-Tyr-OH. Signals are observed for the carbonyl carbons (carboxylic acid and carbamate), the quaternary carbon of the Boc group, the alpha and beta carbons, and the aromatic carbons of the tyrosine side chain. rsc.orgrsc.orgchemicalbook.comarkat-usa.orgbeilstein-journals.orgchemicalbook.com The chemical shifts are characteristic of the functional groups and their electronic environment.

Here is an example of ¹³C NMR data reported for a related Boc-protected tyrosine derivative (in CD₃OD, 150 MHz), which shows similar characteristic peaks: δ/ppm: 174.2 (s, 1C, COOH), 157.5 (s, 1C, Boc C=O), 131.4 (d, 2C, aromatic CH), 130.3 (d, 2C, aromatic CH), 128.3 (s, 1C, aromatic C-ipso), 116.3 (d, 2C, aromatic CH), 80.7 (s, 1C, Boc quaternary C), 57.1 (d, 1C, CHα), 39.2 (t, 1C, CH₂β), 28.6 (q, 3C, Boc CH₃). rsc.org

Interactive Data Table: ¹H NMR Data for Boc-L-Tyr-OH (Example)

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Integration (Number of Protons) | Assignment |

| 7.03 | d | 8.4 | 2H | Aromatic CH |

| 6.70 | d | 8.4 | 2H | Aromatic CH |

| 4.32-4.23 | m | - | 1H | CHα |

| 3.04 | dd | 13.8, 5.2 | 1H | CH₂β |

| 2.81 | dd | 13.8, 5.2 | 1H | CH₂β |

| 1.39 | s | - | 9H | Boc CH₃ |

Note: This table presents example ¹H NMR data from a search result rsc.org and may vary slightly depending on the solvent and spectrometer frequency.

Interactive Data Table: ¹³C NMR Data for a Boc-Tyr Derivative (Example)

| Chemical Shift (δ/ppm) | Multiplicity | Assignment |

| 174.2 | s | Carboxylic acid C=O |

| 157.5 | s | Carbamate (B1207046) C=O |

| 131.4 | d | Aromatic CH |

| 130.3 | d | Aromatic CH |

| 128.3 | s | Aromatic C-ipso |

| 116.3 | d | Aromatic CH |

| 80.7 | s | Boc quaternary C |

| 57.1 | d | CHα |

| 39.2 | t | CH₂β |

| 28.6 | q | Boc CH₃ |

Note: This table presents example ¹³C NMR data from a search result rsc.org for a related compound and serves as an illustration of typical peak assignments for Boc-protected tyrosine derivatives. Actual values for Boc-Tyr-OH may differ slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Isotopically Labeled Boc-Tyr-OH (e.g., ¹⁵N) for Advanced NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The use of isotopically labeled compounds, such as Boc-Tyr-OH enriched with ¹⁵N, can provide enhanced resolution and specific information in NMR studies, particularly for larger molecules or complexes where natural abundance signals may be weak or overlapping. ¹⁵N labeling allows for the application of advanced NMR experiments that can probe the nitrogen environment, providing insights into peptide bond formation, protein structure, and interactions. Boc-Tyr-OH labeled with ¹⁵N at the nitrogen atom has a molecular weight of 282.30 and is suitable for bio NMR applications. Another isotopically labeled variant, L-Tyrosine-N-t-Boc, O-Bz ether (¹⁵N, 98%), with a molecular weight of 372.42, is also used in biomolecular NMR and proteomics. isotope.com Deuterium labeling, such as L-Tyrosine-N-t-Boc, O-Bz ether (ring-D₄, 98%), can also be employed for NMR studies, particularly for investigating aromatic ring dynamics. isotope.com

Mass Spectrometry (MS, HRMS) for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS) is crucial for verifying the molecular weight and confirming the identity of Boc-Tyr-OH. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the compound. Electrospray Ionization (ESI) is a common ionization technique used with HRMS for peptide derivatives like Boc-Tyr-OH. Studies have reported HRMS data for Boc-Tyr-OH and its derivatives, confirming their calculated molecular masses. For instance, HRMS (ESI+) calculated for C₁₄H₁₉NO₅ [M + H]⁺ is 282.1285, and found values are typically in close agreement. arkat-usa.org HRMS is also used to characterize intermediates and products in reactions involving Boc-Tyr-OH, such as in peptide synthesis or the formation of derivatives. mdpi.comuniovi.es Predicted collision cross section (CCS) values for different adducts of Boc-Tyr(tBu)-OH, a related compound, have been calculated using ESI-TOF, further aiding in identification and characterization via mass spectrometry. arkat-usa.orguni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in Boc-Tyr-OH. The IR spectrum provides information about the vibrational modes of the molecule, allowing for the identification of key bonds such as the carbonyl (C=O) stretch from the Boc group and the carboxylic acid, the N-H stretch from the carbamate, and the O-H stretch from the tyrosine hydroxyl group and the carboxylic acid. spectroscopyonline.com The carbonyl stretch for carboxylic acids typically appears between 1700 and 1730 cm⁻¹ for saturated acids and 1680 to 1710 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com The O-H stretch of the carboxylic acid is often observed as a broad band between 2500 and 3500 cm⁻¹ due to hydrogen bonding. spectroscopyonline.com Studies have utilized IR spectroscopy to characterize Boc-Tyr-OH and its complexes, observing shifts in carbonyl bands upon coordination to metal ions, indicating involvement of these groups in binding. researchgate.netresearchgate.net The IR spectrum serves as a unique fingerprint for the molecule, useful for identification by comparison with reference spectra. wiley.com

UV-Vis and Fluorescence Spectroscopy (for specific derivatives)

While Boc-Tyr-OH itself has limited absorption in the visible region, UV-Vis spectroscopy is useful for analyzing the electronic transitions within the molecule, particularly the aromatic ring of the tyrosine residue, which absorbs in the UV region. nih.gov For specific derivatives of Boc-Tyr-OH, especially those incorporating additional chromophores or fluorophores, UV-Vis and fluorescence spectroscopy become essential for characterization. For example, dipeptide nanoparticles derived from Boc-Tyr-Trp-OH exhibit fluorescence properties, and their UV-Vis and fluorescence spectra are studied to understand their optical behavior and potential applications in imaging. nih.gov Modifications to the tyrosine residue or the incorporation of fluorescent moieties can lead to significant shifts in absorption and emission spectra, which are monitored using these techniques. nih.gov

Optical Rotation Measurements

Optical rotation is a property of chiral compounds like Boc-L-Tyr-OH, which contains a chiral center at the alpha-carbon of the tyrosine residue. Measuring the specific optical rotation ([α]²⁰/D) at a defined temperature and wavelength (typically the sodium D line at 589 nm) is a standard method for confirming the enantiomeric purity and identity of chiral amino acid derivatives. The specific rotation is dependent on the concentration of the sample and the solvent used. frontiersin.org Reported values for the specific rotation of Boc-L-Tyrosine vary depending on the solvent and concentration. For instance, a specific optical rotation of +36.5° to +39.5° (24°C, 589 nm) has been reported for a concentration of c=1 in dioxane. thermofisher.com Another source reports +37° (c=1 in dioxan) fishersci.ca and +3.0° (c=2 in acetic acid). A specific rotation of +1.0 to +4.0° (C=2 in acetic acid) is also listed. cdhfinechemical.com These measurements are crucial for ensuring the correct stereochemistry of Boc-Tyr-OH used in stereoselective synthesis, such as peptide synthesis.

Advanced Research Topics and Future Directions

Catalytic Applications and Enzyme-like Activities

Research into the catalytic properties of peptides and peptide conjugates has gained traction, with structures inspired by natural enzymes being designed to catalyze various organic reactions. Tyrosine, with its phenolic hydroxyl group, can play a role in such catalytic systems, particularly when incorporated into self-assembling peptide nanostructures or metal complexes nih.gov.

Enzyme-like Activities of Covalently Immobilized Metal Complexes with Boc-Tyr-OH Conjugates

While direct research on covalently immobilized metal complexes specifically with Boc-Tyr-OH conjugates exhibiting enzyme-like activities is not extensively detailed in the provided search results, related work highlights the potential of immobilizing enzymes and peptides containing tyrosine residues to enhance catalytic efficiency and stability nih.govresearchgate.net. Enzyme immobilization on supports like silk fibroins, which contain tyrosine residues, can lead to improved thermal stability and alkali resistance of the immobilized enzyme researchgate.net. Metal chelate-containing supports have also been used to immobilize His-tagged proteins, forming stable covalent bonds rsc.org. These approaches suggest a potential avenue for exploring Boc-Tyr-OH conjugates in the design of immobilized catalytic systems, where the conjugate could serve as a ligand for metal ions or as a structural component presenting catalytic residues.

Biocatalytic Carbon-Hydrogen and Carbon-Fluorine Bond Cleavage